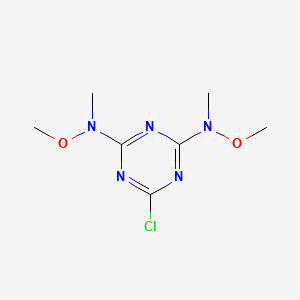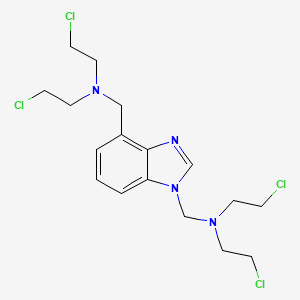
2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the primary starting material.
Substitution Reaction: The first step involves the substitution of one chlorine atom with a methoxy(methyl)amine group. This is achieved by reacting cyanuric chloride with methoxy(methyl)amine in the presence of a base such as triethylamine.
Further Substitution: The second and third chlorine atoms are subsequently replaced by additional methoxy(methyl)amine groups under similar conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of cyanuric chloride and methoxy(methyl)amine.
Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form corresponding amines and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Various substituted triazines depending on the nucleophile used.
Hydrolysis Products: Corresponding amines and triazine derivatives.
Applications De Recherche Scientifique
2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine has several scientific research applications:
Agriculture: Used as a precursor for herbicides and pesticides due to its ability to inhibit photosynthesis in plants.
Pharmaceuticals: Investigated for its potential as an antitumor and antimicrobial agent.
Materials Science: Utilized in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.
Biological Research: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine involves:
Molecular Targets: The compound targets specific enzymes and proteins, disrupting their normal function.
Pathways Involved: In agricultural applications, it inhibits the photosynthetic electron transport chain in plants. In pharmaceuticals, it may interfere with DNA replication and protein synthesis in microbial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4-Diamino-6-chloro-1,3,5-triazine: Known for its herbicidal properties.
2,4,6-Triamino-1,3,5-triazine:
Uniqueness
2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine is unique due to its dual functional groups (methoxy and methylamino), which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions.
Propriétés
Numéro CAS |
5217-83-4 |
|---|---|
Formule moléculaire |
C7H12ClN5O2 |
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
6-chloro-2-N,4-N-dimethoxy-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12ClN5O2/c1-12(14-3)6-9-5(8)10-7(11-6)13(2)15-4/h1-4H3 |
Clé InChI |
NQHMHMFLZWVSDH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=NC(=NC(=N1)Cl)N(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















